
1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring, a thiazole ring, and a dichlorophenyl group, which contribute to its distinct chemical behavior.
准备方法
The synthesis of 1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrole ring followed by the introduction of the thiazole and dichlorophenyl groups. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
化学反应分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more complex oxygenated derivatives, while reduction could yield simpler hydrocarbon structures .
科学研究应用
1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and proteins involved in disease pathways. Additionally, this compound is used in industrial applications, such as the development of new materials and chemical processes .
作用机制
The mechanism by which 1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the RAD51 protein, which plays a crucial role in DNA repair processes. By binding to RAD51, this compound can disrupt the protein’s function, leading to potential therapeutic effects in the treatment of certain cancers .
相似化合物的比较
Similar compounds to 1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- include other pyrrole and thiazole derivatives. These compounds share structural similarities but may differ in their chemical behavior and applications. For example, 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is another compound that has been studied for its inhibitory effects on RAD51.
属性
CAS 编号 |
78743-16-5 |
|---|---|
分子式 |
C13H6Cl2N2O3S |
分子量 |
341.2 g/mol |
IUPAC 名称 |
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-4-hydroxypyrrole-2,5-dione |
InChI |
InChI=1S/C13H6Cl2N2O3S/c14-6-2-1-5(3-7(6)15)13-16-8(4-21-13)9-10(18)12(20)17-11(9)19/h1-4H,(H2,17,18,19,20) |
InChI 键 |
PVSYAVQJRPWRBH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)C3=C(C(=O)NC3=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)
![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)


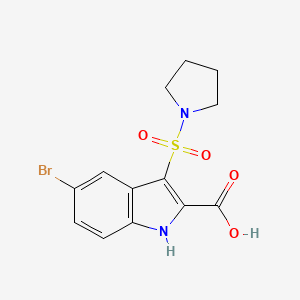
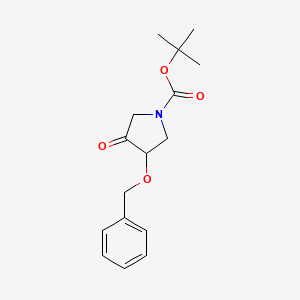
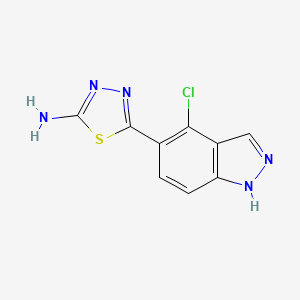
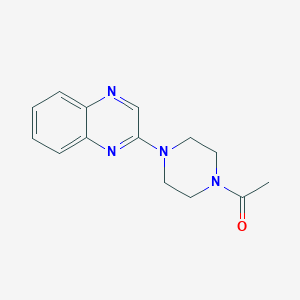



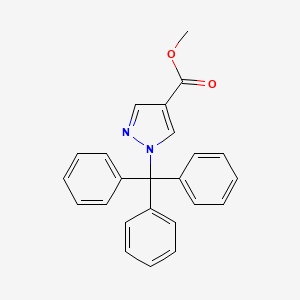
![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)
